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Cat. No.: B156104
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Introduction

The nitration of bromobenzene is a classic example of an electrophilic aromatic substitution
reaction.[1] In this process, a nitro group (-NO2) is introduced onto the aromatic ring of
bromobenzene. The reaction typically proceeds by treating bromobenzene with a mixture of
concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic
nitronium ion (NO2%).[1][2] The bromine atom on the benzene ring is a deactivating but ortho-,
para-directing group.[1][3] This means that the incoming nitro group will preferentially add to
the positions ortho (1-bromo-2-nitrobenzene) and para (1-bromo-4-nitrobenzene) to the
bromine atom.[1][4] The meta isomer (1-bromo-3-nitrobenzene) is formed in negligible
amounts.[4] The para isomer is typically the major product and can be separated from the ortho
isomer by recrystallization due to its lower solubility in ethanol.[2][4] This application note
provides a detailed experimental protocol for the nitration of bromobenzene and the isolation of
the p-bromonitrobenzene product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the experimental protocol.
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Parameter Value Reference
Reactants
Bromobenzene 2.0 g (approx. 1.8 mL) [4]
Concentrated Nitric Acid
5.0 mL [4]
(HNOs)
Concentrated Sulfuric Acid
5.0 mL [4]
(H2S04)
Reaction Conditions
) 30-35 °C (controlled with an
Reaction Temperature ) [4]
ice bath)
) ] 10 minutes after addition of
Reaction Time [4]
bromobenzene
Work-up & Purification
Crushed Ice 25¢ [4]
Recrystallization Solvent 95% Ethanol [1]

Product Information

Major Product

p-bromonitrobenzene

[1]14]

Side Product

o-bromonitrobenzene

[1]14]

Melting Point (p-isomer)

127 °C

[1]

Melting Point (o-isomer)

43 °C

[1]

Experimental Protocol
Safety Precautions:
o Concentrated nitric acid and sulfuric acid are extremely corrosive and potent oxidizing

agents. Always handle them in a fume hood and wear appropriate personal protective
equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
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» Bromobenzene and its nitrated products can cause irritation. Avoid inhalation of vapors and

skin contact.[4]

e The reaction is exothermic; therefore, careful temperature control is crucial to prevent the
formation of dinitrated byproducts.[1]

Procedure:
e Preparation of the Nitrating Mixture:

o In a 50 mL Erlenmeyer flask, cautiously add 5.0 mL of concentrated sulfuric acid to 5.0 mL
of concentrated nitric acid.[4]

o Cool the mixture in an ice-water bath to room temperature.[1][4]
« Nitration Reaction:
o While swirling the cooled nitrating mixture, add 2.0 g of bromobenzene dropwise.[4]

o Monitor the temperature of the reaction mixture with a thermometer and maintain it
between 30-35 °C. If the temperature rises, cool the flask in the ice-water bath.[4]

o After the addition of all the bromobenzene is complete, allow the flask to stand at room
temperature for 10 minutes with occasional swirling to ensure the reaction goes to

completion.[4]
e |solation of the Crude Product:

o Pour the reaction mixture onto 25 g of crushed ice in a beaker and stir until all the ice has
melted.[4]

o Collect the solid product by suction filtration using a Buchner funnel.[4]
o Wash the precipitate on the funnel with cold water to remove any residual acid.[1][4]
 Purification by Recrystallization:

o Transfer the crude product to an Erlenmeyer flask.
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o Add a minimum amount of hot 95% ethanol to dissolve the solid.[1]

o Allow the solution to cool slowly to room temperature, and then cool it further in an ice
bath to induce crystallization of the p-bromonitrobenzene.[4]

o Collect the purified crystals by suction filtration and wash them with a small amount of ice-
cold ethanol.[1][4]

o Dry the crystals and determine the mass to calculate the percentage yield.[4]

Visualizations
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Experimental Workflow for Nitration of Bromobenzene
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Caption: Experimental workflow for the synthesis of p-bromonitrobenzene.
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Reaction Pathway for Nitration of Bromobenzene
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Caption: Chemical pathway for the electrophilic nitration of bromobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b156104#experimental-setup-for-nitration-of-
bromobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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